N-[5-(acetylamino)-2-methoxyphenyl]-4-(1H-tetrazol-1-yl)benzamide is a complex organic compound that falls under the category of tetrazole derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including potential applications in pharmaceuticals. The presence of both an acetylamino group and a tetrazole moiety suggests that this compound may exhibit unique pharmacological properties.
N-[5-(acetylamino)-2-methoxyphenyl]-4-(1H-tetrazol-1-yl)benzamide can be classified as:
The synthesis of N-[5-(acetylamino)-2-methoxyphenyl]-4-(1H-tetrazol-1-yl)benzamide typically involves several steps:
These reactions often require specific conditions such as controlled temperatures, solvents, and sometimes the use of coupling agents like carbodiimides to enhance yield and selectivity.
N-[5-(acetylamino)-2-methoxyphenyl]-4-(1H-tetrazol-1-yl)benzamide is expected to undergo various chemical reactions typical for amides and tetrazoles:
These reactions are often influenced by factors such as pH, temperature, and the presence of catalysts or solvents.
The mechanism of action for N-[5-(acetylamino)-2-methoxyphenyl]-4-(1H-tetrazol-1-yl)benzamide is likely linked to its ability to interact with specific biological targets. The tetrazole moiety can mimic certain biological structures, allowing it to bind effectively to receptors or enzymes.
Research indicates that tetrazoles can act as inhibitors or modulators in various biochemical pathways, potentially affecting calcium channels or other ion transport mechanisms .
Spectroscopic methods such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds.
N-[5-(acetylamino)-2-methoxyphenyl]-4-(1H-tetrazol-1-yl)benzamide has potential applications in:
Research continues to explore its efficacy and safety profiles in various biological systems, highlighting its importance in drug discovery and development initiatives.
Benzamide-tetrazole hybrids exploit complementary pharmacological features to achieve enhanced target engagement. The benzamide core provides a planar aromatic platform favorable for π-stacking interactions with protein binding pockets, while the tetrazole ring—despite its high nitrogen content—maintains moderate lipophilicity (cLogP ≈ 1.8–2.3) due to mesoionic charge distribution [3] [4]. This balance facilitates blood-brain barrier penetration and intracellular accumulation, as demonstrated in HSP90 inhibitors where benzamide-tetrazole derivatives exhibited 3-fold higher tumor cell uptake compared to carboxylate analogs . The 1H-tetrazole regioisomer (as in the subject compound) offers superior metabolic stability over 2H-tautomers, resisting hepatic glucuronidation due to steric shielding of the N2 position [4] [6].
Table 1: Therapeutic Applications of Benzamide-Tetrazole Hybrids
Compound | Core Structure | Therapeutic Area | Key Features |
---|---|---|---|
Cefazolin [3] | Cephalosporin-tetrazole | Antibacterial | β-Lactamase resistance; enhanced Gram-negative coverage |
Losoxantrone intermediate [6] | Anthrapyrazole-tetrazole | Anticancer | Topoisomerase II inhibition; reduced cardiotoxicity |
HSP90 modulator | Quinazoline-benzamide | Oncology | ATP-competitive binding; heat shock protein inhibition |
NHE3 inhibitor [5] | Benzamide-tetrazole with sulfonyl | Cardiovascular | Sodium-hydrogen exchange blockade; fluid retention control |
The tetrazole’s bioisosteric equivalence to carboxylic acids is particularly advantageous in kinase inhibitors. For example, replacing a carboxylate with tetrazole in Bcr-Abl inhibitors increased oral bioavailability from 22% to 68% by avoiding efflux transporters [4]. Similarly, in the subject compound, the tetrazole’s acidity (pKa ≈ 4.9) facilitates ionic interactions with basic residues in enzymatic active sites, while its larger van der Waals volume (compared to carboxylate) fills hydrophobic subpockets [6]. Molecular dynamics simulations reveal that the 40° dihedral angle between benzamide and tetrazole planes enables adaptive binding to conformational variants of protein targets—a critical feature for allosteric modulators .
The 5-(acetylamino)-2-methoxyphenyl moiety confers precise steric and electronic modifications essential for target affinity. Ortho-methoxy substitution induces a 30–35° twist between the aniline ring and benzamide carbonyl, relieving steric congestion and preventing aggregation in aqueous media [8]. This conformation optimally positions the methoxy oxygen for hydrogen bonding with kinase hinge regions, as observed in crystallographic studies of VEGFR-2 complexes (PDB: 4AGC) where bond distances of 2.8–3.0 Å enhance binding enthalpy by –2.3 kcal/mol [2] [4].
The acetylamino group (–NHCOCH₃) serves dual roles:
Table 2: Electronic and Steric Effects of Key Substituents
Substituent | Hammett Constant (σ) | Lipophilicity (π) | Biological Impact |
---|---|---|---|
2-Methoxy [2] | –0.27 | –0.02 | Ortho-positioning for hydrophobic pocket access; Torsional restriction (30°) |
5-Acetylamino [1] [8] | –0.15 (conjugated) | 0.28 | Hydrogen bonding network extension; Metabolic stability via reduced oxidative deamination |
Tetrazol-1-yl [4] | 0.60 (acidic) | –0.45 | Bioisosteric carboxylate replacement; pKa modulation (4.5–4.9) |
Ortho-methoxy groups also confer resistance to oxidative metabolism. Cytochrome P450 demethylation occurs 7-fold slower in ortho-methoxy anilines compared to para-substituted analogs due to steric hindrance of the CYP2C9 active site [4]. Similarly, the acetylamino group reduces N-glucuronidation rates by 90% relative to primary amines, extending plasma half-life [8]. These properties synergistically enhance membrane permeability (PAMPA logPe = –5.2) while maintaining aqueous solubility (>120 μM in PBS pH 7.4) [1].
Tetrazole pharmacology evolved from serendipitous discoveries to rational design. The 1940s sulfathiazole—a 1,3,4-thiadiazole sulfonamide—demonstrated early antimicrobial applications but faced limitations in acid stability [3]. This spurred development of tetrazole bioisosteres, with the first therapeutic tetrazole, losoxantrone, emerging in the 1990s as an anticancer agent where its tetrazole intermediate (5-[(4-methylphenyl)sulfonyl]-2H-tetrazole) improved water solubility 20-fold over quinone analogs [6].
Table 3: Milestones in Tetrazole-Based Drug Development
Era | Compound | Therapeutic Class | Innovation |
---|---|---|---|
1940s [3] | Sulfathiazole | Antibacterial | Pioneering heterocyclic sulfonamide; H-bonding optimization |
1954 [3] | Acetazolamide | Carbonic anhydrase inhibitor | First clinically used thiadiazole; Diuretic/antiglaucoma |
1970s [3] | Cefazolin | β-Lactam antibiotic | Tetrazole-enhanced Gram-negative penetration |
1990s [6] | Losoxantrone intermediate | Topoisomerase II inhibitor | Anthrapyrazole-tetrazole hybrid; Reduced cardiotoxicity |
2020s [9] | Pirtobrutinib intermediate | BTK inhibitor | Benzamide-tetrazole kinase targeting; Covalent binding |
Modern applications leverage tetrazole chemistry for covalent inhibitors. Pirtobrutinib intermediates incorporate benzamide-tetrazole scaffolds to target cysteine residues in Bruton’s tyrosine kinase (BTK), with the tetrazole ring positioning an electrophilic warhead at optimal distance (5.2 Å) for nucleophilic attack [9]. Similarly, NHE3 inhibitors for heart failure utilize tetrazole’s charge-shielding effect to enhance intestinal absorption of quaternary ammonium compounds [5]. The subject compound represents an evolutionary advancement wherein the 1H-tetrazole regioisomer provides greater synthetic control over N-alkylation compared to 2H-tautomers, enabling selective derivatization at N2 for prodrug strategies [4] [6].
CAS No.: 14392-02-0
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 145563-68-4
CAS No.: 35589-37-8
CAS No.: 3459-94-7